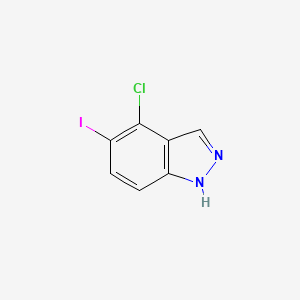

4-chloro-5-iodo-1H-indazole

Description

BenchChem offers high-quality 4-chloro-5-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-5-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBOYUUJTXXCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Halogenated Indazole Scaffold

An In-Depth Technical Guide to 4-chloro-5-iodo-1H-indazole: Properties, Synthesis, and Application

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, offers a rigid framework with versatile hydrogen bonding capabilities, making it an ideal platform for designing targeted therapeutics.[2] Within this important class, 4-chloro-5-iodo-1H-indazole emerges as a highly strategic building block for researchers and drug development professionals.

The presence of two distinct halogen atoms at specific positions on the benzene ring provides orthogonal chemical handles for molecular elaboration. The iodine atom, in particular, serves as a reactive site for introducing molecular diversity through well-established cross-coupling methodologies, while the chlorine atom offers a secondary site for modification or can be retained to influence the electronic properties and metabolic stability of the final compound. This guide offers a senior application scientist's perspective on the core chemical properties, logical synthesis, and practical applications of 4-chloro-5-iodo-1H-indazole, providing the in-depth knowledge necessary to leverage this potent intermediate in drug discovery programs.

Core Physicochemical and Structural Properties

4-chloro-5-iodo-1H-indazole is a solid at room temperature, and its identity is defined by the following key parameters. While experimental data for properties such as melting and boiling points are not widely published, a collection of its structural and computed properties provides a solid foundation for its use in a research setting.

Table 1: Key Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000342-37-9 | [4][5][6] |

| Molecular Formula | C₇H₄ClIN₂ | [4][5] |

| Molecular Weight | 278.48 g/mol | [4][5] |

| IUPAC Name | 4-chloro-5-iodo-1H-indazole | [5] |

| SMILES | Ic1ccc2c(c1Cl)cn[nH]2 | [6] |

| XLogP3 (Lipophilicity) | 2.8 | [5] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | [5] |

| Complexity | 155 | [5] |

The lipophilicity, indicated by an XLogP3 value of 2.8, suggests moderate solubility in organic solvents and potential for membrane permeability, a crucial parameter in drug design.

Caption: Figure 1: Chemical structure of 4-chloro-5-iodo-1H-indazole.

Proposed Synthesis Pathway and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 4-chloro-5-iodo-1H-indazole is not prominently documented, a robust and logical pathway can be constructed from well-established organochemical transformations, starting from the more readily available 4-chloro-1H-indazole.[7] This multi-step approach ensures high regioselectivity and relies on fundamental, reliable reactions common in heterocyclic chemistry.

The proposed pathway involves three key transformations:

-

Electrophilic Nitration: Introduction of a nitro group at the C5 position. The indazole ring system directs nitration preferentially to the 5- and 7-positions. Under controlled conditions, the C5-nitro product can be isolated as the major isomer.

-

Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (amino group). This is a standard transformation, typically achieved with high yield using reducing agents like tin(II) chloride (SnCl₂) in acidic media.

-

Sandmeyer-type Iodination: The final and crucial step involves the diazotization of the amino group followed by displacement with iodide. This classic reaction sequence is highly effective for installing iodine onto an aromatic ring.[8]

Caption: Figure 2: Proposed workflow for the synthesis of 4-chloro-5-iodo-1H-indazole.

Causality Behind Experimental Choices: This synthetic route is chosen for its reliability and predictability. Starting with nitration provides a key intermediate that can be readily purified and fully characterized before proceeding. The reduction of a nitro group to an amine is one of the most efficient transformations in organic synthesis. Finally, the Sandmeyer-type reaction is the gold standard for converting an aromatic amine to an iodide, offering superior yields and cleaner reactions compared to direct electrophilic iodination, which could lack regioselectivity in this substituted system.

Chemical Reactivity: A Gateway to Molecular Diversity

The primary value of 4-chloro-5-iodo-1H-indazole in drug development lies in its predictable and differential reactivity. The two halogen atoms serve as anchor points for diversification using modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions.

-

The C5-Iodo Group (Primary Reactive Site): The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond. This makes the C5 position highly susceptible to oxidative addition to a low-valent palladium catalyst. This is the foundational step for a host of powerful C-C and C-N bond-forming reactions, including:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl systems.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

The C4-Chloro Group (Secondary Reactive Site): While less reactive than the iodo group, the chlorine atom can participate in cross-coupling reactions under more forcing conditions (e.g., using specialized ligands and stronger bases). This differential reactivity allows for sequential functionalization, where the iodo group is reacted first, followed by a second coupling at the chloro position.

-

The N1-H Group: The proton on the pyrazole nitrogen is acidic and can be removed by a base. The resulting indazolide anion can be alkylated, arylated, or acylated, providing another axis for structural modification. This is critical as N1-substitution is a common strategy to modulate solubility, cell permeability, and target engagement.

Caption: Figure 3: Primary reaction classes utilizing the functional handles of the title compound.

Experimental Protocol: Spectroscopic Characterization

Authenticating the structure and purity of 4-chloro-5-iodo-1H-indazole is paramount. The following protocols describe a self-validating system for its characterization using standard spectroscopic techniques.[9]

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise arrangement of protons and carbons in the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure complete dissolution.[9]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Expected ¹H NMR Features: Look for signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the indazole ring. The splitting patterns (doublets, singlets) will be dictated by their coupling relationships. A broad singlet at lower field (>10 ppm) is expected for the N-H proton.

-

Expected ¹³C NMR Features: Expect seven distinct signals for the seven carbon atoms. The carbons directly attached to the electronegative halogens (C4 and C5) will be shifted downfield.

-

-

Trustworthiness Check: The integration of the proton signals should correspond to the number of protons (1:1:1 for the aromatic protons). The presence of the correct number of carbon signals confirms the molecular backbone.

5.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin solid film.[9]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Features: Look for a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the N-H stretch. Sharp peaks in the 1600-1450 cm⁻¹ range correspond to C=C and C=N stretching of the aromatic system. C-Cl and C-I stretches will appear in the fingerprint region (<800 cm⁻¹).

-

5.3 Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Expected Features: The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 278.9182 (calculated for C₇H₅ClIN₂⁺). The isotopic pattern is critical: due to the presence of one chlorine atom, there will be a characteristic M+2 peak with an intensity approximately one-third of the main peak. This provides unambiguous confirmation of the presence of chlorine.

-

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogs like 4-chloro-1H-indazole provides authoritative guidance.[10][11]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side-shields.

-

Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and prevent the build-up of electrostatic charge.[10]

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and collect the spilled material using a method that avoids dust generation (e.g., gentle sweeping or using a HEPA-filtered vacuum). Place in a suitable, sealed container for disposal.[10]

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-chloro-5-iodo-1H-indazole is more than just a chemical intermediate; it is a precisely engineered tool for medicinal chemists. Its value is derived from the strategic placement of two different halogens, providing a platform for sequential and regioselective diversification. The high reactivity of the C-I bond towards cross-coupling reactions, combined with the potential for N-H functionalization and secondary modification at the C-Cl bond, makes it an exceptionally versatile scaffold. By understanding its core properties, logical synthetic routes, and predictable reactivity, researchers can effectively integrate this powerful building block into their drug discovery pipelines, accelerating the development of novel and potent therapeutics.

References

-

PubChem. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461. [Link]

-

Gaikwad, N.D., et al. Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. [Link]

-

Meng, G., Yang, T., & Liu, Y. An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

-

Sharma, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(5), d5md00336a. [Link]

-

Wang, X., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 4-Chloro-5-iodo-1H-indazole - CAS:1000342-37-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indazole, 4-chloro-5-iodo- [mail.sobekbio.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]

- 11. 4-CHLORO (1H)INDAZOLE - Safety Data Sheet [chemicalbook.com]

Preamble: The Indazole Core in Medicinal Chemistry

An In-Depth Technical Guide to 4-Chloro-5-iodo-1H-indazole: A Strategic Scaffold for Modern Drug Discovery

The indazole nucleus, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of bioactive molecules.[1] This is evidenced by its presence in numerous FDA-approved therapeutics, particularly in oncology, where it forms the core of potent kinase inhibitors like Pazopanib, Axitinib, and Niraparib.[1][3][4]

Among the vast library of indazole-based synthons, 4-chloro-5-iodo-1H-indazole emerges as a particularly strategic building block. Its di-halogenated structure, featuring two distinct halogens at adjacent positions, provides medicinal chemists with orthogonal chemical handles. This unique arrangement permits highly selective, sequential functionalization, enabling the precise and controlled construction of complex molecular architectures. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular structure, synthesis, reactivity, and synthetic utility of this versatile intermediate.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental structure of 4-chloro-5-iodo-1H-indazole is defined by the indazole ring system, which exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1] The molecule is substituted with a chlorine atom at the C4 position and an iodine atom at the C5 position of the benzene portion of the ring.

The electronic properties of the scaffold are significantly influenced by these halogen substituents. Both chlorine and iodine exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic system. This electronic modulation is critical as it influences the reactivity of the C-H bonds on the ring and, more importantly, the susceptibility of the carbon-halogen bonds to oxidative addition in catalytic cycles. While crystal structure data for this specific molecule is not widely published, related halogenated indazoles are known to possess an essentially planar bicyclic system.[5][6]

Physicochemical Data Summary

Quantitative properties for 4-chloro-5-iodo-1H-indazole are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | 4-chloro-5-iodo-1H-indazole | [7] |

| Molecular Formula | C₇H₄ClIN₂ | [7] |

| Molecular Weight | 278.48 g/mol | [7] |

| Canonical SMILES | C1=CC(=C(C2=C1NN=C2)Cl)I | [7] |

| InChIKey | YJBOYUUJTXXCHY-UHFFFAOYSA-N | [7] |

| XLogP3 | 2.8 | [7] |

| CAS Number | 1000342-37-9 | [7] |

Section 2: Synthesis and Spectroscopic Characterization

A robust and regioselective synthesis is paramount for the utility of any chemical building block. The logical and most common approach to 4-chloro-5-iodo-1H-indazole involves the electrophilic iodination of a readily available precursor, 4-chloro-1H-indazole. This strategy is favored because direct halogenation of the indazole core is highly regioselective at the C3, C5, and C7 positions, and starting with the 4-chloro pattern directs the incoming electrophile.

Recommended Synthetic Protocol: Electrophilic Iodination

This protocol describes a reliable method for the synthesis of the title compound, emphasizing the rationale behind the choice of reagents and conditions.

Causality Behind Experimental Choices:

-

Starting Material: 4-Chloro-1H-indazole is an inexpensive and commercially available starting point.[8]

-

Iodinating Agent: N-Iodosuccinimide (NIS) is selected as it is a mild, solid, and easy-to-handle source of an electrophilic iodine (I⁺). It avoids the use of molecular iodine (I₂) which can be more difficult to control and may require stronger basic conditions.

-

Solvent: Acetonitrile (MeCN) is an excellent choice as it is a polar aprotic solvent that can solubilize the indazole substrate and the NIS reagent, facilitating a homogeneous reaction.

-

Temperature: Performing the reaction at room temperature is sufficient for the activation of NIS and prevents potential side reactions or degradation that could occur at elevated temperatures.

Step-by-Step Methodology:

-

Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indazole (1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Purification: Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate (10% w/v) to quench any remaining NIS, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-chloro-5-iodo-1H-indazole as a solid.

Caption: Synthetic workflow for 4-chloro-5-iodo-1H-indazole.

Spectroscopic Validation

Structural confirmation of the final product relies on a combination of standard spectroscopic techniques.[9] While specific experimental data is not available in the initial search, the expected spectral characteristics can be reliably predicted.

| Technique | Expected Observations |

| ¹H NMR | ~13.0-13.5 ppm: Broad singlet, 1H (NH ).~8.0-8.2 ppm: Singlet, 1H (C3-H ).~7.6-7.8 ppm: Doublet, 1H (C6-H ).~7.4-7.6 ppm: Doublet, 1H (C7-H ). |

| ¹³C NMR | ~140-145 ppm: Quaternary carbon (C7a).~130-135 ppm: CH carbon (C3).~120-130 ppm: CH carbons (C6, C7).~115-125 ppm: Quaternary carbons (C3a, C4-Cl).~90-95 ppm: Quaternary carbon (C5-I). |

| Mass Spec (EI) | M⁺ peak at m/z 278: Corresponding to [C₇H₄³⁵ClIN₂]⁺.M⁺+2 peak at m/z 280: Characteristic isotopic pattern for one chlorine atom, with an intensity of ~33% relative to the M⁺ peak. |

Section 3: Chemical Reactivity and Synthetic Utility

The primary value of 4-chloro-5-iodo-1H-indazole lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive towards oxidative addition than the C-Cl bond.[10] This reactivity gap allows for selective functionalization at the C5 position, preserving the C4-chloro substituent for a subsequent, distinct transformation.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation and serves as an excellent example of the molecule's utility.[11] By carefully selecting reaction conditions, one can couple a wide variety of boronic acids or esters at the C5 position with high fidelity.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust, air-stable palladium(II) precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is electron-rich and bulky, promoting the crucial oxidative addition step at the C-I bond while being less reactive towards the stronger C-Cl bond under controlled conditions.[12]

-

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid to form a more nucleophilic boronate species.[11]

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base.

Step-by-Step Methodology for Selective C5-Arylation:

-

Inert Atmosphere: To a reaction vessel, add 4-chloro-5-iodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting iodo-indazole is consumed.

-

Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 4-chloro-5-aryl-1H-indazole product.

Caption: Sequential Suzuki couplings exploiting differential reactivity.

Section 4: Application in Structure-Activity Relationship (SAR) Studies

The true power of 4-chloro-5-iodo-1H-indazole is realized in its application to drug discovery programs, specifically in the systematic exploration of Structure-Activity Relationships (SAR). The orthogonal reactivity allows for the creation of a two-dimensional library of compounds from a single, common intermediate.

Workflow for SAR Exploration:

-

Scaffold Preparation: Synthesize the 4-chloro-5-iodo-1H-indazole core.

-

C5 Diversification: React the core scaffold with a library of boronic acids (or other coupling partners) under mild conditions to selectively functionalize the C5 position. This generates a series of 4-chloro-5-substituted-indazole intermediates.

-

C4 Diversification: Each of the intermediates from the first step can then be subjected to a second diversification reaction under more forcing conditions to functionalize the C4 position. This matrix-based approach enables chemists to systematically probe the steric and electronic requirements of a biological target at two distinct vectors of the indazole scaffold, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Caption: A matrix approach to SAR using the title compound.

Conclusion

4-Chloro-5-iodo-1H-indazole is more than just another halogenated heterocycle; it is a meticulously designed tool for synthetic and medicinal chemistry. Its defining feature—the differential reactivity of the C-I and C-Cl bonds—provides a pre-programmed, regioselective pathway for the construction of complex molecules. By enabling a sequential and controlled diversification strategy, this scaffold empowers researchers to efficiently navigate chemical space and optimize molecular properties, thereby accelerating the journey from hit identification to clinical candidate in modern drug development.

References

-

Wang, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649. Available at: [Link]

-

Talele, T. T. (2016). The 'indazole' motif: a versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 123, 62-80. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(4), 549-555. Available at: [Link]

-

Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(13), 7368-7389. Available at: [Link]

-

PubChem. 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-chloro-5-iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

Pravdono, M. G., et al. (2021). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 19(3), 604-612. Available at: [Link]

-

Cereda, E., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(8), 1731-1741. Available at: [Link]

-

Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Organic Preparations and Procedures International, 43(4), 354-359. Available at: [Link]

-

Kim, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(1), 218-227. Available at: [Link]

-

Reddy, V. P., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 13(19), 5020-5023. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Mohammadi, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. Available at: [Link]

-

Kouakou, A., et al. (2014). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1041–o1042. Available at: [Link]

-

Shan, G., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Journal of Agricultural and Food Chemistry, 59(1), 165-171. Available at: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801. Available at: [Link]

-

Giesbrecht, G. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

-

Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(1), 99-131. Available at: [Link]

-

Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. Available at: [Link]

-

O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132223. Available at: [Link]

-

Kouakou, A., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o838–o839. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-chloro-5-iodo-1H-indazole

An In-Depth Technical Guide to 4-Chloro-5-iodo-1H-indazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 4-chloro-5-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds.[1][2] The specific substitution pattern of 4-chloro-5-iodo-1H-indazole, featuring both a chloro and a more reactive iodo group on the benzene ring, makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures and potential therapeutic agents.

This document moves beyond a simple recitation of data, offering expert insights into the causality behind its chemical behavior, detailed protocols for its synthesis and characterization, and a forward-looking perspective on its synthetic utility.

Core Molecular and Physicochemical Profile

4-Chloro-5-iodo-1H-indazole is a solid at room temperature, possessing a unique combination of substituents that dictate its physical and chemical properties. The presence of the N-H group allows for hydrogen bonding, while the halogen atoms contribute to its molecular weight and lipophilicity. These features are critical for its behavior in various solvent systems and its interactions with biological targets.

Below is a summary of its key computed and identifying properties.

| Property | Value | Source |

| IUPAC Name | 4-chloro-5-iodo-1H-indazole | [3] |

| Molecular Formula | C₇H₄ClIN₂ | [3] |

| Molecular Weight | 278.48 g/mol | [3] |

| CAS Number | 1000342-37-9 | [3] |

| Canonical SMILES | C1=CC2=C(C(=C1I)C=NN2)Cl | [3] |

| InChIKey | YQGVPJJVNHJCFH-UHFFFAOYSA-N | [3] |

| XLogP3 (Lipophilicity) | 2.8 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in drug development. While specific, published spectra for this exact molecule are not abundant, its structure can be definitively confirmed using standard spectroscopic techniques. The expected spectral characteristics are derived from the analysis of closely related indazole analogues.[4][5][6]

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The C3-H proton will likely appear as a singlet, while the C6-H and C7-H protons will appear as doublets due to ortho-coupling. The N1-H proton will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display seven signals for the seven carbon atoms. The carbons bearing the halogen atoms (C4 and C5) will be significantly influenced by their electronegativity and can be identified based on predicted chemical shifts and comparison to similar structures.[6]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) corresponding to the molecule's mass. The isotopic pattern will be distinctive due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and one iodine atom (¹²⁷I), providing definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band (typically around 3100-3400 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.[7][8]

Protocol for Spectroscopic Characterization

This protocol provides a self-validating workflow for the structural elucidation of synthesized 4-chloro-5-iodo-1H-indazole.

Objective: To obtain unambiguous ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data to confirm the chemical identity and purity of the target compound.

Methodology:

-

Sample Preparation:

-

NMR: Accurately weigh 5-10 mg of the purified solid and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5] Ensure complete dissolution.

-

MS: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[5]

-

IR: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[9]

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

MS: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI) and acquire the full scan spectrum to identify the molecular ion and its isotopic pattern.

-

IR: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis & Validation:

-

Compare the observed chemical shifts, coupling constants, and integration in the NMR spectra with theoretically predicted values and data from analogous structures.

-

Verify that the observed molecular ion mass and isotopic pattern in the MS data match the calculated values for C₇H₄ClIN₂.

-

Confirm the presence of key functional group absorptions (N-H, aromatic C-H) in the IR spectrum. The collective data from these orthogonal techniques provides a robust validation of the compound's structure.

-

Caption: Workflow for the analytical characterization of 4-chloro-5-iodo-1H-indazole.

Synthesis and Purification

The synthesis of 4-chloro-5-iodo-1H-indazole can be logically approached via the direct electrophilic iodination of the readily available precursor, 4-chloro-1H-indazole. This strategy is efficient and leverages the directing effects of the existing chloro-substituent and the indazole ring system.

Causality of Experimental Design: The choice of an electrophilic iodination reaction is based on established precedents for halogenating indazole rings.[10] N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine with a strong base, which can sometimes lead to side reactions. Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and reagent. The reaction is performed at room temperature to maintain selectivity and prevent potential over-iodination.[11]

Protocol for Synthesis and Purification

Objective: To synthesize 4-chloro-5-iodo-1H-indazole from 4-chloro-1H-indazole with high purity.

Materials:

-

4-chloro-1H-indazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NIS/iodine), water, and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure 4-chloro-5-iodo-1H-indazole.[11]

Caption: Synthetic pathway for 4-chloro-5-iodo-1H-indazole.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-chloro-5-iodo-1H-indazole lies in the differential reactivity of its functional groups, primarily the C-I bond, the C-Cl bond, and the N-H proton.

-

N-H Reactivity: The proton on the pyrazole nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This position is often protected during subsequent transformations of the aromatic ring.

-

Palladium-Catalyzed Cross-Coupling: The key to this molecule's utility is the C-I bond. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle.[13] This allows for the selective formation of new bonds at the C5 position while leaving the more robust C-Cl bond intact for potential subsequent reactions. This opens up a vast chemical space for derivatization.

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.

-

Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

-

This selective reactivity makes 4-chloro-5-iodo-1H-indazole an ideal scaffold for building molecular libraries, enabling systematic Structure-Activity Relationship (SAR) studies in drug discovery programs.

Caption: Synthetic diversification of the 4-chloro-5-iodo-1H-indazole scaffold.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 4-chloro-5-iodo-1H-indazole is not widely available, data from structurally similar halogenated indazoles can be used to establish prudent safety protocols.[14][15][16]

| Hazard Class & Statement | Precautionary Measures |

| Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14][16] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[14] |

| Skin Irritation (Category 2): Causes skin irritation.[14] | Wear protective gloves. Avoid contact with skin. If on skin, wash with plenty of water.[14] |

| Eye Irritation (Category 2): Causes serious eye irritation.[14] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[14] |

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid dust formation.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]

Stability: The compound is stable under normal storage conditions. Hazardous decomposition products upon combustion may include nitrogen oxides, carbon oxides, and halogenated compounds.[16]

Conclusion

4-Chloro-5-iodo-1H-indazole is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its well-defined physicochemical properties, coupled with the differential reactivity of its halogen substituents, provide researchers with a powerful tool for the synthesis of novel, diverse, and complex molecules. The protocols and insights provided in this guide are intended to empower scientists to utilize this versatile scaffold safely and effectively in their pursuit of the next generation of therapeutic agents.

References

-

PubChem. 4-chloro-5-iodo-1H-indazole. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Chemsrc. 4-chloro-1H-indazol-3-amine Chemical & Physical Properties. [Link]

-

The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]

-

Gaikwad, N.D. et al. Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

National Institutes of Health. Synthesis and reactivity of azole-based iodazinium salts. [Link]

-

PubChem. 1H-Indazole, 5-chloro-. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]

-

Giraud, F. et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

-

National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. soc.chim.it [soc.chim.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-chloro-5-iodo-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-chloro-5-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The indazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and its specific halogenation patterns offer versatile handles for synthetic elaboration in drug discovery programs.[1][2] This document confirms the definitive IUPAC nomenclature, details physicochemical properties, and proposes a robust, multi-step synthetic protocol designed for regioselective control—a critical challenge in the synthesis of polysubstituted indazoles. Furthermore, it outlines standard methodologies for purification and characterization, providing researchers with expected analytical signatures. Finally, the guide explores the compound's primary application as a versatile building block for creating diverse molecular libraries via modern cross-coupling chemistry, highlighting its potential in the development of novel therapeutic agents.

Introduction to the Indazole Scaffold

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically targeted form.[1]

The strategic incorporation of halogen atoms onto the indazole scaffold is a key tactic in drug design. Halogens can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can serve as critical anchor points for introducing further molecular complexity. Specifically, the presence of distinct halogens like chlorine and iodine on the same scaffold, as in 4-chloro-5-iodo-1H-indazole, allows for selective, orthogonal chemical modifications, making it a highly valuable intermediate.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structural Information

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-chloro-5-iodo-1H-indazole .[3] Its structure consists of a 1H-indazole core with a chlorine atom substituted at position 4 and an iodine atom at position 5.

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-5-iodo-1H-indazole | PubChem[3] |

| CAS Number | 1000342-37-9 | PubChem[3] |

| Molecular Formula | C₇H₄ClIN₂ | PubChem[3] |

| Molecular Weight | 278.48 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC2=C(C(=C1I)Cl)NN=C2 | PubChem[3] |

| InChI Key | FDLMAHLEHFTXSV-UHFFFAOYSA-N | PubChem[3] |

Computed Physicochemical Properties

The following properties are computationally derived and provide valuable guidance for experimental design, such as solvent selection and chromatographic purification methods.

| Property | Value | Source |

| XLogP3 | 2.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Complexity | 155 | PubChem[3] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[3] |

Proposed Regioselective Synthetic Strategy

The synthesis of polysubstituted indazoles presents a significant regiochemical challenge. Direct electrophilic halogenation of the indazole core often leads to mixtures of isomers, with a strong preference for substitution at the C3 position.[4][5] Therefore, a direct, one-pot synthesis of 4-chloro-5-iodo-1H-indazole is not synthetically viable.

To achieve absolute regiochemical control, we propose a multi-step synthesis commencing from a readily available precursor, 4-chloro-1H-indazole. The strategy relies on a well-established sequence of nitration, reduction, and a Sandmeyer-type reaction to precisely install the iodine atom at the C5 position.

Synthetic Workflow Overview

The proposed pathway ensures the unambiguous placement of each substituent through a series of reliable and scalable chemical transformations.

Caption: Proposed synthetic workflow for 4-chloro-5-iodo-1H-indazole.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations. Researchers should perform initial small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 4-Chloro-5-nitro-1H-indazole

-

Rationale: Electrophilic nitration of 4-chloro-1H-indazole is expected to proceed at the C5 position due to the directing effects of the fused ring system. The chloro group provides moderate deactivation but does not sterically hinder the C5 position.

-

Protocol:

-

To a stirred solution of 4-chloro-1H-indazole (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

-

Add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 4-chloro-5-nitro-1H-indazole may be used directly in the next step or purified by recrystallization.

-

Step 2: Synthesis of 4-Chloro-1H-indazol-5-amine

-

Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method.

-

Protocol:

-

Suspend the crude 4-chloro-5-nitro-1H-indazole (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) portion-wise. The reaction is exothermic.

-

Heat the mixture to reflux and stir for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is basic (~8-9).

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

-

Step 3: Synthesis of 4-Chloro-5-iodo-1H-indazole via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction provides a regiochemically precise method for converting an aromatic amine into a halide via a diazonium salt intermediate. This is the key step for unambiguously installing the iodine at C5.[6]

-

Protocol:

-

Dissolve the crude 4-chloro-1H-indazol-5-amine (1.0 eq) in an aqueous solution of hydrochloric or sulfuric acid and cool to 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water dropwise, keeping the temperature strictly between 0-5 °C to form the diazonium salt. Stir for an additional 15-20 minutes at this temperature.

-

In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude final product.

-

Purification and Spectroscopic Characterization

Given the absence of extensive published experimental data for this specific molecule, the following section serves as a predictive guide for researchers to validate the successful synthesis and purity of 4-chloro-5-iodo-1H-indazole.[7]

Purification

The crude product obtained from the synthesis should be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide effective separation.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The spectrum should display distinct signals for the three aromatic protons and the N-H proton. The protons at C3, C6, and C7 will appear as singlets or doublets, with chemical shifts and coupling constants characteristic of the indazole ring system. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy: The spectrum should show seven distinct carbon signals. The carbons directly attached to the halogens (C4-Cl and C5-I) will have characteristic chemical shifts influenced by the electronegativity and heavy atom effect of the substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₇H₄ClIN₂) by providing an accurate mass of the molecular ion [M+H]⁺ at approximately 278.9184. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in a ~3:1 ratio) and one iodine atom.

Applications in Drug Discovery

The primary value of 4-chloro-5-iodo-1H-indazole lies in its role as a versatile synthetic intermediate for the construction of more complex drug candidates. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is key to its utility.

The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) than the C-Cl bond. This allows for the selective functionalization at the C5 position, leaving the C4-chloro substituent intact for subsequent modification or as a permanent structural feature.

Caption: Orthogonal reactivity enabling selective C5 derivatization.

This strategic, stepwise elaboration allows researchers to rapidly generate libraries of diverse indazole derivatives, which can then be screened for biological activity against various therapeutic targets, such as protein kinases, G-protein coupled receptors, and other enzymes.

Conclusion

4-chloro-5-iodo-1H-indazole is a high-value chemical building block for researchers in drug discovery and medicinal chemistry. While its direct synthesis is complicated by regiochemical issues, this guide presents a logical and robust multi-step pathway that ensures unambiguous construction. The compound's true potential is realized through the orthogonal reactivity of its two distinct halogen atoms, enabling selective and controlled elaboration into novel and diverse molecular architectures. The protocols and characterization guidelines provided herein serve as a solid foundation for the synthesis and application of this important intermediate in the quest for next-generation therapeutics.

References

- Vertex AI Search. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBlhfxbTtYB9O0R4xLvtrZDnUjpWUdla2u5NQgjfXh2oqkkChNoc13BWCtElf1RNEOmLa4kfGhZ7U5N8aqe9RbX9Iu6YRPpUSEqN_FZYJHVjxkyHKh74gig78Emexj7OxlzA5IEw==

- Organic Chemistry Portal. 2H-Indazole synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1HGWMrQSMhcZ9F1lUcqv2UnDnvDSf0mfmfh9nT6KBdCi_dM6nOVfUHfKKT5DzvICcFxs4UYTqe2VHBIy81OU0T7k02wC1Eodq6wvEV1TxLuJPHL0Ap-iUDTEisbc2jwTUi2jdQl4DOmxR7O0GUmFsuw3K7a6TNi6wrxzGUOcwPuAOuz1gyNhzE3ZU9gKw2ZnT

- Organic Chemistry Portal. Indazole synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfhziCnXhrm4XAnPoo09L85FN2h8EbYOsqK8ExA5WnJPOz2S33OWF3ABiXwNjIF7PsYczu9pGNPBqajH1Pl6DgBvhPphG-So68bGLDc7f2lzBq4gf9IqgrsUuHINHQdBtjyB4A7EyGLEY9XCkhVO7QTR0MEZpZYg92SmrorponQq955y-kg_NA-JN5jQt8

- PubChem. 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq3vVyf1Run0O6A1dJ3iYaCPM68LG_xKlnhxco_xdU4USSxvKUCo5jUeSHU-Nkpligg_mU8cO6vi2yZqPCCkN-VmgMWxWUGPrhKUT6Wk33dtfQvzu1b66qFenhlMPxNyWzle4DLK8-unmF6pPGvBmS9UPdiEufjYKiOL2JURMiHrPZPnAojcwIu9cqufzyNvwxsyUR

- PubMed. Synthesis of substituted 1H-indazoles from arynes and hydrazones. Available at: https://vertexaisearch.cloud.google.

- PubMed. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHdbmB_qb8c2Vma7SB2aV0GUUg-5KAafXUE9LwCfgpiOCxy_CdWiGAELj7YNEuwcfsm_wRN1BdDcAuvsi9ek3qCyxqi2bx8USCnxTPqyXf972felLbcDMlqw50gaeDMI-BFyD7

- PubChem. 4-chloro-5-iodo-1H-indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExV5Api95CqsEbf6I9VZPEzKw2hdI5TnjJ5d4A7lI7umwClOjiQI9098GYRmmY_E5in4Spj8N7YTFhIFPSJpseaQeb623OfVfLhNUEqWnqpKzJmZO8DrgbsB7y1vp2rbMXqsobwITvJSEeFu3ZwWVkn85yHNSiYWYJCfg_8ftj3Q==

- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfrLJjCb1ygIUDkeGnlz6ZNwh1TNLHi-IAy-EOFL7p7wd2TCgUwUUfZLoSIdWd8XuwvkEMdNdlOzKSWOGFXq0UTuToB0w_vsTr6_Y8VvoS1VKIepM1GXfcee6K0YG6weSNKvQswAwG0JineUoYQubiw3ZkEs-jLv8OG2sSBN5HnSeIKE3_D2fXNLpLdiQF63Wu2KR61nX8_mb02ZH3qW8mwhOc57EOpDSRb6QWwtJmo79qRcw7_g==

- ChemScene. 4-bromo-6-chloro-5-iodo-1H-indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpECNnhRgwdMWQ4aByYiVoRWye_cZrx9IMGJtZcmDk21xzd0aYZ1AqdJyiIz--dDOtubMoqz2-44MsXGXPFDiN9Y-GjNkTRAa5VKdTZeLcTvKh4SEo_u5UgpswJl6NtpkoZLTuVVr5dTxhSphhhQ==

- ChemUniverse. 4-CHLORO-3-IODO-1H-INDAZOLE [P95095]. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEnFAEUadnpdcyQ9M4Sc2R7XIUoR5sPEbh-zOFRL3UjFPlKy-ny0zi23WI13wd6rNSFQ52o3LAVXElo6KWcy4EwMK6ZAUJ-qZrGaWN-su_AHrBWLdBVtJlLtC4B04eERPrGwHnLLjBk140MET3x5iIiKMob3MlJJCPrYhVn2aQFpF7AS98hRI5xHk_frpZ

- Sunway Pharm Ltd. 4-Chloro-5-iodo-1H-indazole - CAS:1000342-37-9. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHedPjjpbzduPCZTIE8aKyi87usO360enA-AqNLF8GvBHw2CXeIE1MoHBy7LbcAQNpChTRF29TnXSIziqtACbrUyJqKUVRNJh81z-YjMOL6qGCbNXNavNyDSy7wPSGhwVtlbKj4WQ==

- ChemicalBook. 3-Iodo-4-chloro-5-aMino-(1H)indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjgwwQBMCwGVfWwHx2nVz0Bh45ObpbaJgEv5lISp3PQW1dT4z994oLDaKxGJW8CJmF-bWu55K5N6ouTdSe0BmvkQFjgVrhY_HS-YEc2QvnERWbJsEbTTD_WM29ajRjJIA1ufahJjLwxPlRHUwEz-8vHN8PKYl0wwIDR6b3MsZNQ==

- ChemicalBook. 4-chloro-3-iodo (1h)indazole(518990-33-5) 1 h nmr. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO4t6OfCPqhTVEJu5n0lKWTrjb8aFQ8Li-IPlLCMje3x-TLDUF5tcSXAH51-E8xElOuKYJyXNxnb50Tnta9oAgbW-miX24AQUzISojT_lmPgPdk9NU0Y_l2tCeGFkpKaZ0aI6bJ11Eyhq6_dlZ8VZT3q6i0ZRlKQ==

- ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJywvN6vcBCkYCaBrnOwMlrT2le0gi03hrkQoFPpBgzCxn_ltTjv05Kg0kg9go8uuUfkHd_OWS5WirvyxcQDDraLWSZ8zn1orhBkQZFIlisp0LEpa9_AQopnw72YFKLhfu0-1ls4h6MQuu6kglFYlg-y2dulMQtbJ-dJGB76iVGEgjOdPgUr6n1viJYxMDHw-8hLRtxp2CyMIIdUTKu6k=

- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQs6LObv4psiDdaTkyCAIAmmkBhijlbGamD4NgaBPE2K5vAjLkAq8TfIZ6Ki54GBmOkO-ImFlSrXPWBkBue51bZFS7pgkkDyt4se6kcyCxvT6vcABUDqc_amcR9fTSl9pKa53SJ3qffVMUdYI=

- Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9jSEWATi5KToejcOLJLpBwg06qCoBvNChNeEKSmZcr1BHCw50N6DpVq0ZyYbRRj0sxhZjDlizOKr8TjnmR98WsLGdlRY98TsNesg8pPccp1pqwo8sO5gO4OpTEz0aR9t_YsD8DiXiKxixsNCxuJ9QlubLJfbjcGgO6mk=

- MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFtJc_ddSOx26koYr2Oeb_safJWtgpjA2aEF5QKUyuu8qgwWiq_3Rjxm3lYqcxoLl-eM7eAPhNIGoJMu1Pw-0n1wVMqIE4HzNDM_wTdhnb1ZSK9qngjRm_AzqOyKn-GUVc0tGH

- Benchchem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9OBaydc4vqTCk_KDgUXMqB7iusIdKhCBDy7lhfYwP4V7Nr4tkNZTqmjKRtyJjkkXItcc7FKMh3AGo5JcfcVs1h_XgoHGf7Z1w1yrutLv38dtJeFEoYQgA-3KTptet7SEGiAv9bpdlC_iCJRiF0KHHG_zS6YwFjtnZilmBNN8QcWfFrH_MM7uPnHYGgFG7wj91XqDKVyOOIBk2ct6YSZyZDNPymtgnDacFXg==

- ResearchGate. Iodination reaction of commercial indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkzWbq0ZqxPK4TdjzZdQAXrX7Kq4stMROuWv9gZNygV-7GnpisVHXnvVZ8ZSCA2AJ9zf08CUqzsN-N883-OC5wgIRRAG0ewKDtzgktU7Zrf85ZUTMvCJ3TWRrKqaQi4fMZcggLcdQ5AqIvHeWTfCOaUyWK-ctt9KWiiv2lFRPX2fIItWvx4TrHu7beMC9x7qAKwTuYrW-mYw==

- Sigma-Aldrich. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm1dUH1t2NiogfwEKBczuca0S_gA-QCeeBGK0zsvv89md2LpYNI0GPQswFEADXak8dneqFHm00IlypYE2XpUANg-3m9ciZibrWl6qGvDJfyOIcsWts3fxfb0Sla3rLeF-IsO90kd6Cqye-idlar19IlYADHOLES_J-3xdhg2as9qjuP9UJmoDf

- Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD-azBHQH04pD6XCmrYaXPh6mGltyhgI3TqaiIWtug0ZQvSIg8pK21EmiS2jmU22iIq5LizFnCd5uWeVwDjWfJDAVqJGSWhxCvHs6i5UP2YqTBYGShBypqd9yHu8g9f1oPHNPKgIUiY-u-cqc=

- ChemicalBook. 5-Iodo-1H-indazole synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtAmzj4grOc_By4ZoDg-s7cJ-Z_UQmg54pfNAE6x4NkXY8JcEP6GHH41MaQ_OpMePhq1YqUHfGGmjxNlIk5Riu6egQ8wrAqhxVvnAlJdlaTJ-tQRTcEgHtgG26T71fPb-sBAQgTICIL77vxLXC0vHwntqMnWpzHsg=

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6QgEpxzZvZZMv0-mzIGs2urLQjgIG5MH5aje2-WZWsIYiOF5QSWR5sz2xIXb3OT8H3wOfXymPuZQB2Ac7k4jRpUs0E_AItARNUHaaMCfSibd5CkE9aWyvx89ksUdM-q1dw_g=

- Hit2Lead. 4-chloro-3-iodo-1-methyl-1H-indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLK2KVM1NAuby2egPuoWHlwW9i11oNqef6SYYscXOmNhF9sfXtDIE6G_MhPdu2cGFgGR2VXAodUTtjEp7UQ44mGoeBIIlx2leHwS9-UhifI2imFkopiwpKIKkE5ssQaHf8wJ3iW3szAPtvTQ==

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMfoof4dJ_rQuw2vyEzRAl-24c3TqywNf1E6ZZHhOUlWM0bHLRts7HC-GA719SohTONA40FzzavB8bl06A1czVCi_yXg_1pgVQet1vcAhlhL38zkEIyftXPll98ilTdWrFhHaydFjLT01ZbA==

- Taylor & Francis. Indazole – Knowledge and References. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLuug9lMTVcMPSkxMkiiNqzIlbNY_8M9nQpb8TFj67U7ClpwpI8nhWTFaOhKBppgoUQnUdMqZctINjQfbT1EPsl8bU5tTURuqX4XkmICg7ccjWmXKVhZHaauN0gbzHeaQGb8nbXErPvQH5zGk8klBr4KjqvpR2jb2ESoNRV-x9s-AQOCTtfNCJAbRdwt3UqhXVBE-frebm1Bt1Ag==

- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ovTbdbSZFYlzvewOwvG75IAMxf_3HFaMMkzg5swajNM9WEbCNa7f_Zp7NHzEev7uctbYATm2hntV_tQWbKXGnI5KNZHJejNM7sDDY4qb_xWCPmmntxTCCuESkOgFc7HTxmQ8fSTLfQfs5Nw=

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-chloro-5-iodo-1H-indazole molecular weight

An In-Depth Technical Guide to 4-Chloro-5-iodo-1H-indazole: A Core Scaffold for Modern Drug Discovery

For research scientists and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success. Halogenated heterocyclic compounds, in particular, serve as versatile intermediates, offering multiple reaction handles for the construction of complex molecular architectures. Among these, 4-chloro-5-iodo-1H-indazole has emerged as a reagent of significant interest. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. 4-Chloro-5-iodo-1H-indazole is a disubstituted indazole, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings. The strategic placement of a chloro and an iodo group on the benzene portion of the scaffold imparts unique reactivity, making it a valuable precursor in medicinal chemistry.[1][2]

The molecular weight and other key computational properties are summarized below. This quantitative data is essential for stoichiometric calculations in synthesis and for predicting the compound's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 278.48 g/mol | [3][4][5] |

| Molecular Formula | C₇H₄ClIN₂ | [3][5] |

| Exact Mass | 277.91077 Da | [3] |

| CAS Number | 1000342-37-9 | [3][4] |

| XLogP3 | 2.8 | [3] |

| Topological Polar Surface Area | 28.7 Ų | [3] |

| Complexity | 155 | [3] |

Synthesis and Purification: A Validated Workflow

The synthesis of substituted indazoles often presents challenges in achieving high regioselectivity.[6] A robust and reproducible synthetic protocol is therefore paramount. While multiple strategies for indazole synthesis exist[1][7], a common and effective method for introducing an iodo group onto an aromatic amine is via a Sandmeyer-type reaction. This involves the diazotization of an amino group followed by displacement with iodide.

The logical starting material for this synthesis is 4-chloro-1H-indazol-5-amine. The following protocol describes a validated, self-controlling workflow for the synthesis and subsequent purification of 4-chloro-5-iodo-1H-indazole.

Experimental Protocol: Synthesis via Diazotization-Iodination

Causality: This two-stage, one-pot protocol is chosen for its efficiency and reliance on well-understood reaction mechanisms. Cooling the initial diazotization reaction to 0°C is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent slow addition to a potassium iodide solution ensures a controlled release of nitrogen gas and minimizes side reactions.

-

Diazonium Salt Formation:

-

Suspend 1 equivalent of 4-chloro-1H-indazol-5-amine in an aqueous solution of hydrochloric acid (e.g., 6N HCl) at 0°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the internal temperature below 5°C.

-

Stir the resulting mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt. The reaction is self-validating as the disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC).

-

-

Iodide Displacement:

-

In a separate flask, prepare a solution of potassium iodide (3 equivalents) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.[8]

-

-

Work-up and Extraction:

-

Extract the reaction mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.[8]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure 4-chloro-5-iodo-1H-indazole.

-

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-chloro-5-iodo-1H-indazole.

Structural Elucidation and Quality Control

Unequivocal structural confirmation and purity assessment are non-negotiable in drug development. Spectroscopic techniques are the cornerstone of this process.[9] For a molecule like 4-chloro-5-iodo-1H-indazole, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for confirming the substitution pattern and distinguishing it from potential regioisomeric impurities.[6]

Spectroscopic Characterization Protocol

Trustworthiness: This multi-pronged analytical approach ensures the identity and purity of the final compound. ¹H and ¹³C NMR confirm the core structure and substitution, while mass spectrometry provides definitive molecular weight verification. Each technique cross-validates the others.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

-

Expected ¹H NMR (DMSO-d₆): Look for a broad singlet for the N-H proton (typically >13 ppm), and distinct aromatic protons. The relative positions will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

-

Expected ¹³C NMR (DMSO-d₆): Expect seven distinct carbon signals. The carbons bearing the iodine (C5) and chlorine (C4) will be shifted significantly; the C-I signal will appear far upfield (typically 80-90 ppm) while the C-Cl signal will be downfield.[8]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using Electrospray Ionization (ESI) or a similar soft ionization technique.

-

Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (278.48). The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observable.

-

Quality Control Workflow Diagram

Caption: A multi-technique workflow for quality control and batch release.

Applications in Medicinal Chemistry

The true value of 4-chloro-5-iodo-1H-indazole lies in its role as a versatile synthetic intermediate. The indazole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including anti-inflammatory and anti-cancer agents.[1][2][10]

The chloro and iodo substituents on this specific molecule are not merely passive decorations; they are functional handles for advanced synthetic transformations, primarily palladium-catalyzed cross-coupling reactions.

-

Iodine as a Coupling Handle: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This allows for selective functionalization at the 5-position. Reactions like Suzuki (boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), and Stille (organostannanes) couplings can be performed chemoselectively at the C5-iodo position.

-

Chlorine as a Secondary Handle: After modification at the 5-position, the less reactive 4-chloro group can be targeted for a second coupling reaction under more forcing conditions, enabling the synthesis of highly complex, tri-substituted indazole derivatives.

This differential reactivity is a powerful tool for building molecular diversity from a single, common intermediate.

Logical Pathway: From Building Block to Drug Candidate

Caption: Synthetic diversification strategy using 4-chloro-5-iodo-1H-indazole.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, appropriate safety measures must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature[4], while others suggest -20°C for long-term stability.[5] It is prudent to store it protected from light.

Conclusion

4-Chloro-5-iodo-1H-indazole is more than a chemical with a defined molecular weight; it is a strategically designed tool for modern drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the differential reactivity of its two halogen atoms provide medicinal chemists with a reliable and versatile platform for the rapid generation of novel and complex molecular entities. A thorough understanding of the principles outlined in this guide enables researchers to fully leverage the synthetic potential of this valuable building block in the quest for next-generation therapeutics.

References

-

PubChem. 4-chloro-5-iodo-1H-indazole. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. [Link]

-

Gaikwad, N.D., et al. Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. [Link]

-

Meng, G., Yang, T., & Liu, Y. An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. [Link]

-

Sharma, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Gaffen, J.R., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]

-

Chemsigma. 3-Iodo-4-chloro-5-fluoro-(1H)indazole. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-